

AP14145: A Technical Guide for Atrial Fibrillation Research

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Compound of Interest

Compound Name: AP14145

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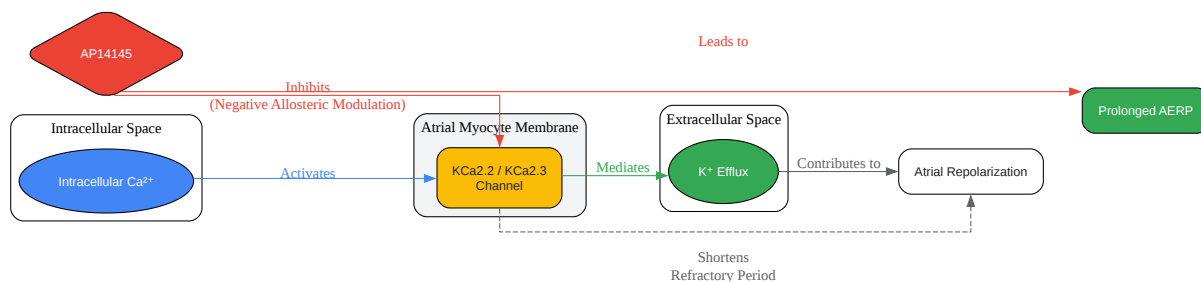
This in-depth technical guide provides a comprehensive overview of **AP14145**, a novel small-molecule inhibitor of small-conductance calcium-activated potassium (KCa2) channels, for atrial fibrillation (AF) research. This document details the mechanism of action, preclinical efficacy, and safety profile of **AP14145**, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts and Mechanism of Action

AP14145 is a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.^{[1][2]} These channels are predominantly expressed in the atria compared to the ventricles, making them a promising atrial-selective target for the treatment of AF.^[1] **AP14145** inhibits KCa2 channels by decreasing their sensitivity to intracellular calcium, thereby prolonging the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization.^{[1][3]} This atrial-selective action is a key advantage, potentially reducing the risk of pro-arrhythmic ventricular effects often associated with other anti-arrhythmic drugs.^[3]

The inhibitory effect of **AP14145** is strongly dependent on two amino acids within the ion channel pore: serine 508 (S508) and alanine 533 (A533) in the KCa2.3 channel.^{[1][2]}

Signaling Pathway of AP14145 Action



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Caption: Mechanism of **AP14145** action on atrial myocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AP14145** from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of AP14145

Channel	Parameter	Value	Species	Reference
hKCa2.2 (SK2)	IC50	$1.1 \pm 0.3 \mu\text{M}$	Human	[1] [2]
hKCa2.3 (SK3)	IC50	$1.1 \pm 0.3 \mu\text{M}$	Human	[1] [2]
hKCa2.3 (SK3)	EC50 of Ca^{2+} (baseline)	$0.36 \pm 0.02 \mu\text{M}$	Human	[1]
hKCa2.3 (SK3)	EC50 of Ca^{2+} (+10 μM AP14145)	$1.2 \pm 0.1 \mu\text{M}$	Human	[1]
hERG (KV11.1)	IC50	71.8 μM	Human	[4]

Table 2: Electrophysiological Effects of AP14145 in Animal Models

Animal Model	Parameter	Treatment	Effect	Reference
Anesthetized Rats	AERP	2.5 mg/kg bolus	Significant increase 1 min post-injection	[1]
Anesthetized Rats	AERP	5.0 mg/kg bolus	Significant increase	[1]
Anesthetized Rats	AERP	40 mg/kg/h infusion	Significant increase from baseline	[1]
Isolated Perfused Rat Hearts	AERP	10 μ M	Prolongation	[1]
Guinea Pig (in vivo)	AERP	13.3 mg/kg infusion	Increased from 72 ± 2 ms to 113 ± 6 ms	[3]
Guinea Pig (in vivo)	QTcB	13.3 mg/kg infusion	No significant change	[3]
Porcine Model of Obstructive Respiratory Events	AERP (baseline)	Infusion	Prolonged from 135 ± 10 ms to 176 ± 7 ms	[5][6]
Porcine Model of Obstructive Respiratory Events	QT-paced (baseline)	Infusion	No significant change (270 ± 7 ms vs. 268 ± 6 ms)	[5][6]
Goat Model of Persistent AF	AF Termination	20 mg/kg/h infusion	Terminated in 5 out of 6 goats	[7]
Goat Model of Persistent AF	ERP (pacing at 250 ms)	Infusion	Profound increase	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **AP14145**.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of **AP14145** on KCa₂ currents in a heterologous expression system, such as HEK293 cells.

Cell Culture and Transfection:

- HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
- Cells are transiently transfected with plasmids encoding the desired KCa₂ channel subunits (e.g., hKCa_{2.2} or hKCa_{2.3}) using a suitable transfection reagent like Lipofectamine. A fluorescent reporter plasmid (e.g., eGFP) is often co-transfected to identify successfully transfected cells.
- Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Solutions:

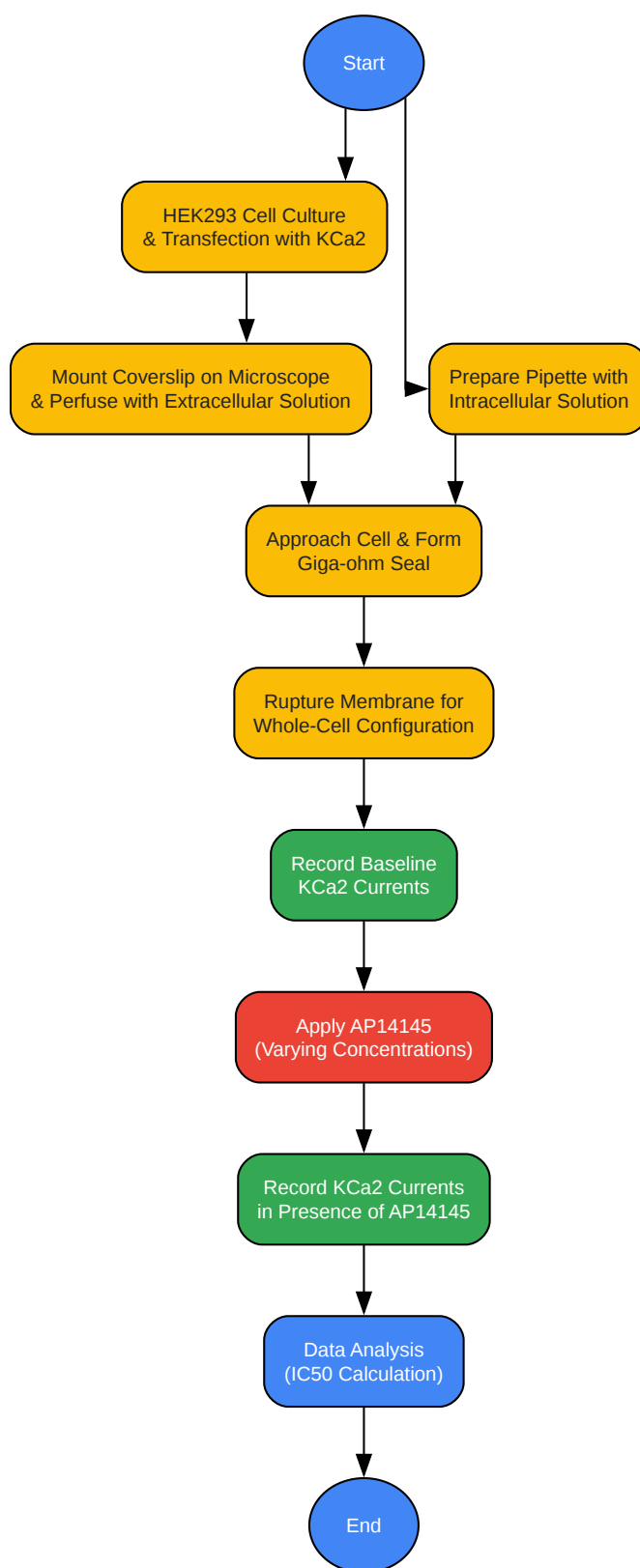
- Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 1 MgCl₂, with free Ca²⁺ buffered to the desired concentration (e.g., 400 nM). pH adjusted to 7.2 with KOH.
- Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂. pH adjusted to 7.4 with KOH. Symmetrical K⁺ solutions are used to isolate K⁺ currents.

Recording Procedure:

- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Identify transfected cells using fluorescence microscopy.
- Establish a giga-ohm seal between the pipette tip and the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.

- Record currents using a patch-clamp amplifier and acquisition software.
- Apply voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) to elicit KCa₂ currents.
- Perfuse the cell with the extracellular solution containing various concentrations of **AP14145** to determine its inhibitory effect.

Experimental Workflow: In Vitro Patch-Clamp



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Caption: A typical workflow for whole-cell patch-clamp experiments.

Ex Vivo Model: Langendorff-Perfused Heart

This preparation allows for the study of **AP14145**'s effects on the electrophysiology of an isolated heart, free from systemic neural and hormonal influences.

Heart Isolation and Perfusion:

- Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.
- Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer.
- The standard Krebs-Henseleit buffer composition (in mM) is: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose.
- Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

Electrophysiological Measurements:

- Place epicardial electrodes on the atrial and ventricular surfaces to record electrograms and measure refractory periods.
- The atrial effective refractory period (AERP) is determined by delivering programmed electrical stimulation (S1-S2 protocol) to the atrium.
- Record a pseudo-ECG to monitor heart rate and rhythm, and to measure intervals such as the QT interval.
- After a stable baseline is established, perfuse the heart with Krebs-Henseleit buffer containing **AP14145** at the desired concentration.
- Continuously monitor and record electrophysiological parameters to assess the drug's effects.

In Vivo Animal Models of Atrial Fibrillation

In vivo studies are crucial for evaluating the efficacy and safety of **AP14145** in a more physiologically relevant setting.

Animal Preparation (General):

- Larger animal models such as pigs or goats are often used as their cardiac physiology is more comparable to humans.
- Animals are anesthetized, intubated, and mechanically ventilated.
- Catheters are inserted for drug administration, blood pressure monitoring, and intracardiac recordings.

AF Induction and Electrophysiological Study:

- Atrial fibrillation can be induced by rapid atrial pacing (burst pacing).
- Intracardiac catheters with electrodes are positioned in the atria and ventricles to record electrograms and for programmed electrical stimulation.
- Baseline electrophysiological parameters, including AERP and ventricular effective refractory period (VERP), are measured.
- **AP14145** is administered intravenously, either as a bolus or a continuous infusion.
- The effects on AERP, VERP, and the ability to terminate and prevent the re-induction of AF are assessed.

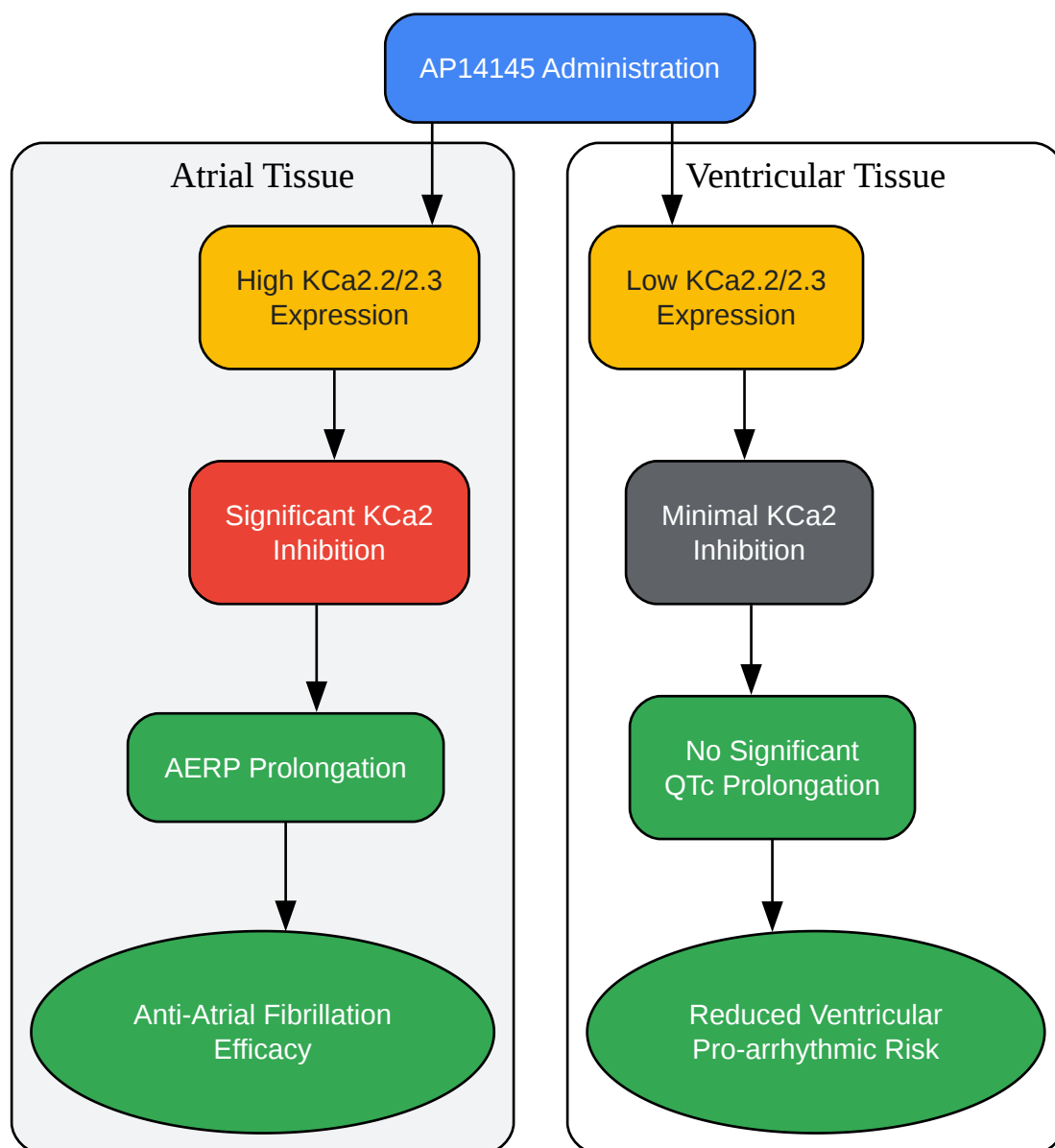
Safety and Toxicology Profile

Preclinical studies have indicated a favorable safety profile for **AP14145**.

- Central Nervous System (CNS): In a beam walk test in mice, **AP14145** at a dose of 10 mg/kg did not induce any apparent acute CNS-related effects, in contrast to other KCa2 channel inhibitors like NS8593 which caused severe convulsions.^[2]

- Cardiovascular Safety: A key finding is the lack of significant effect on ventricular repolarization. Studies in guinea pigs have shown that **AP14145** prolongs AERP without causing a significant prolongation of the QTcB interval, suggesting a low risk of drug-induced ventricular tachyarrhythmias.[3] Furthermore, in a porcine model, **AP14145** did not significantly alter the QT-paced interval.[5][6]

Logical Relationship of AP14145's Atrial Selectivity



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Caption: The basis for the atrial-selective effects of **AP14145**.

Conclusion

AP14145 represents a promising, novel approach for the treatment of atrial fibrillation. Its mechanism as a negative allosteric modulator of atrial-predominant KCa2.2 and KCa2.3 channels allows for the selective prolongation of the atrial effective refractory period. The preclinical data robustly supports its anti-arrhythmic efficacy in various animal models of AF. Importantly, its favorable safety profile, characterized by a lack of significant ventricular pro-arrhythmic effects and central nervous system side effects, distinguishes it from many current anti-arrhythmic agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of **AP14145** and the role of KCa2 channels in atrial fibrillation. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into a novel therapy for patients with atrial fibrillation.

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